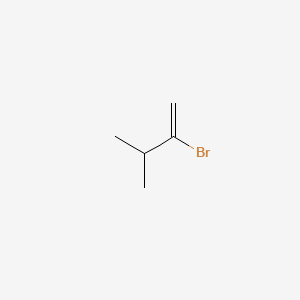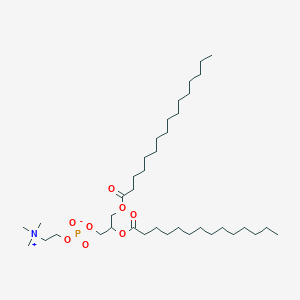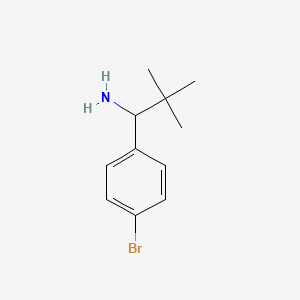
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-4-(bifenil-4-il)-D-fenilalanina: es un derivado de aminoácido sintético. Se caracteriza por la presencia de un grupo protector tert-butoxicarbonilo (Boc) unido al átomo de nitrógeno, un grupo bifenilo en la posición para de la cadena lateral de la fenilalanina y el enantiómero D de la fenilalanina. Este compuesto se utiliza a menudo en la síntesis de péptidos y la química medicinal debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Boc-4-(bifenil-4-il)-D-fenilalanina normalmente implica los siguientes pasos:
-
Protección del grupo amino: : El grupo amino de la D-fenilalanina se protege utilizando anhídrido tert-butoxicarbonilo (Boc) en presencia de una base como la trietilamina. Este paso asegura que el grupo amino no participe en reacciones posteriores.
-
Introducción del grupo bifenilo: : La D-fenilalanina protegida se somete entonces a una reacción de acilación de Friedel-Crafts con cloruro de bifenil-4-carbonilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. Este paso introduce el grupo bifenilo en la posición para de la cadena lateral de la fenilalanina.
-
Purificación: : El producto final se purifica mediante técnicas como la recristalización o la cromatografía para obtener N-Boc-4-(bifenil-4-il)-D-fenilalanina de alta pureza.
Métodos de producción industrial
La producción industrial de N-Boc-4-(bifenil-4-il)-D-fenilalanina sigue rutas sintéticas similares pero a mayor escala. El uso de equipos de síntesis automatizados y reactores de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Boc-4-(bifenil-4-il)-D-fenilalanina puede sufrir varias reacciones químicas, incluyendo:
-
Desprotección: : El grupo protector Boc se puede eliminar en condiciones ácidas, como el tratamiento con ácido trifluoroacético, para producir la amina libre.
-
Reacciones de acoplamiento: : La amina libre puede participar en reacciones de acoplamiento de péptidos con ácidos carboxílicos o ésteres activados para formar enlaces peptídicos.
-
Reacciones de sustitución: : El grupo bifenilo puede sufrir reacciones de sustitución aromática electrofílica, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Desprotección: Ácido trifluoroacético en diclorometano.
Acoplamiento: Carbodiimidas (por ejemplo, EDC, DCC) y aditivos de acoplamiento (por ejemplo, HOBt, HOAt).
Sustitución: Electrófilos como halógenos o grupos nitro en presencia de un catalizador ácido de Lewis.
Productos principales
Desprotección: 4-(bifenil-4-il)-D-fenilalanina.
Acoplamiento: Péptidos que contienen el residuo N-Boc-4-(bifenil-4-il)-D-fenilalanina.
Sustitución: Derivados funcionalizados de N-Boc-4-(bifenil-4-il)-D-fenilalanina.
Aplicaciones Científicas De Investigación
N-Boc-4-(bifenil-4-il)-D-fenilalanina tiene varias aplicaciones en la investigación científica:
-
Síntesis de péptidos: : Se utiliza como bloque de construcción en la síntesis de péptidos y peptidomiméticos, que son importantes en el descubrimiento y desarrollo de fármacos.
-
Química medicinal: : El compuesto se utiliza en el diseño de nuevos agentes terapéuticos, particularmente aquellos que se dirigen a las interacciones proteína-proteína.
-
Estudios biológicos: : Sirve como sonda en el estudio de las relaciones estructura-actividad de péptidos y proteínas.
-
Aplicaciones industriales: : El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como mayor estabilidad o bioactividad.
Mecanismo De Acción
El mecanismo de acción de N-Boc-4-(bifenil-4-il)-D-fenilalanina depende de su aplicación. En la síntesis de péptidos, actúa como un aminoácido protegido que se puede incorporar a los péptidos. En la química medicinal, su grupo bifenilo puede interactuar con los bolsillos hidrofóbicos en las proteínas diana, mejorando la afinidad de unión y la especificidad.
Comparación Con Compuestos Similares
Compuestos similares
N-Boc-4-(bifenil-4-il)-L-fenilalanina: El enantiómero L del compuesto, que puede tener diferentes actividades y propiedades biológicas.
N-Boc-4-(fenil)-D-fenilalanina: Carece del grupo bifenilo, lo que puede afectar sus interacciones hidrofóbicas y su actividad general.
N-Boc-4-(bifenil-4-il)-glicina: Un análogo más simple con un esqueleto de glicina en lugar de fenilalanina.
Singularidad
N-Boc-4-(bifenil-4-il)-D-fenilalanina es única debido a la presencia tanto del grupo protector Boc como de la parte bifenilo. Esta combinación permite interacciones específicas en sistemas biológicos y proporciona versatilidad en aplicaciones sintéticas.
Propiedades
Fórmula molecular |
C26H27NO4 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4-phenylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H27NO4/c1-26(2,3)31-25(30)27-23(24(28)29)17-18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-4-6-8-19/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29) |
Clave InChI |
WXSMGQQZLOTUHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)
![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)


![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)
